![molecular formula C42H55NO8 B12303525 28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lolitrem A is a potent tremorgenic mycotoxin produced by clavicipitaceous fungal endophytes, particularly those of the genera Epichloë and Neotyphodium, in association with grasses such as perennial ryegrass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of lolitrem A involves a series of enzymatic reactions within the fungal endophytes. Key enzymes include geranylgeranyl diphosphate synthases, monooxygenases, and cytochrome P450 enzymes . The synthetic route starts with the formation of geranylgeranyl diphosphate, followed by a series of oxidation and cyclization reactions to form the indole-diterpene skeleton .
Industrial Production Methods
Industrial production of lolitrem A is typically achieved through the cultivation of endophyte-infected perennial ryegrass. The endophytes are cultured under controlled conditions to maximize the production of lolitrem A. The compound is then extracted from the plant tissues using solvents and purified through techniques such as liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Lolitrem A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by cytochrome P450 enzymes.
Reduction: The gain of electrons or hydrogen atoms, though less common for lolitrem A.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Cytochrome P450 enzymes, molecular oxygen.
Reducing Agents: Less commonly used for lolitrem A.
Solvents: Dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of lolitrem A, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Lolitrem A has several scientific research applications:
Mecanismo De Acción
Lolitrem A exerts its effects by inhibiting large conductance calcium-activated potassium channels (BK channels). This inhibition disrupts the normal function of neurons and other electrically sensitive cells, leading to tremors and other neurological symptoms . The compound binds to the open state of the BK channels, preventing them from resetting after firing .
Comparación Con Compuestos Similares
Lolitrem A is part of a larger group of indole-diterpenes, which include:
Lolitrem B: Another potent tremorgenic mycotoxin with similar effects but different structural features.
Paxilline: A related compound that also inhibits BK channels but with different binding characteristics.
Lolitrem A is unique in its specific inhibition of BK channels and its role in the symbiotic relationship between grasses and fungal endophytes .
Propiedades
Fórmula molecular |
C42H55NO8 |
|---|---|
Peso molecular |
701.9 g/mol |
Nombre IUPAC |
28-(3,3-dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one |
InChI |
InChI=1S/C42H55NO8/c1-35(2)23-18-21-20(28(44)27(23)36(3,4)51-35)11-12-24-26(21)22-17-19-13-16-41(45)39(9,40(19,10)30(22)43-24)15-14-25-42(41)32(49-42)29-31(46-25)37(5,6)50-34(47-29)33-38(7,8)48-33/h11-12,19,23,25,27,29,31-34,43,45H,13-18H2,1-10H3 |
Clave InChI |
PXJKIAMLVLKXQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC3=C(C=CC4=C3C5=C(N4)C6(C(C5)CCC7(C6(CCC8C79C(O9)C3C(O8)C(OC(O3)C3C(O3)(C)C)(C)C)C)O)C)C(=O)C2C(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
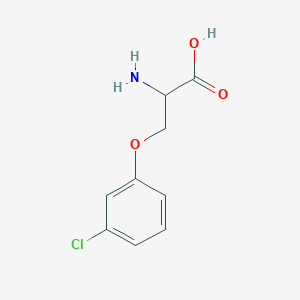
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)



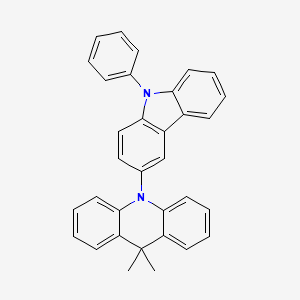
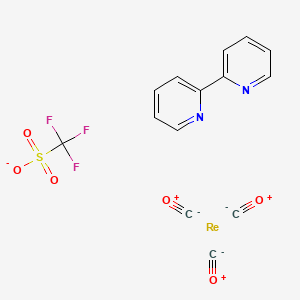

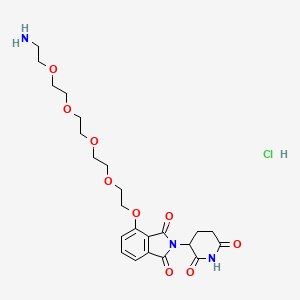
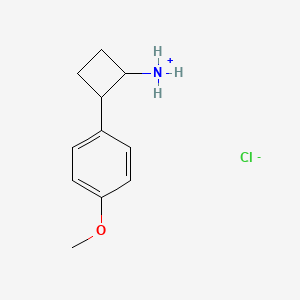

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
